molecular formula C28H41N3O2 B10925114 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide

Cat. No.: B10925114
M. Wt: 451.6 g/mol
InChI Key: VNDDHQIKXSGFQZ-VUTHCHCSSA-N
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Description

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of tert-butyl groups, a hydroxyl group, and a hydrazide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the 3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL intermediate: This step involves the alkylation of phenol derivatives with tert-butyl groups under basic conditions.

    Condensation with hydrazine derivatives: The intermediate is then reacted with hydrazine derivatives to form the hydrazide moiety.

    Final condensation with 4-(DIETHYLAMINO)PHENYL]METHYLIDENE: This step involves the condensation of the hydrazide intermediate with the aldehyde or ketone derivative of 4-(DIETHYLAMINO)PHENYL]METHYLIDENE under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used as an additive in the production of plastics and other materials to enhance stability and durability.

Mechanism of Action

The mechanism of action of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. Additionally, its hydrazide moiety can form stable complexes with metal ions, further enhancing its protective effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLPROPIONIC ACID: Known for its antioxidant properties and used in polymer stabilization.

    3,5-DI(TERT-BUTYL)-4-HYDROXYBENZALDEHYDE: Used as an intermediate in organic synthesis and as a stabilizer in various applications.

Uniqueness

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE stands out due to its unique combination of functional groups, which confer both antioxidant and metal-chelating properties

Properties

Molecular Formula

C28H41N3O2

Molecular Weight

451.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C28H41N3O2/c1-9-31(10-2)22-14-11-20(12-15-22)19-29-30-25(32)16-13-21-17-23(27(3,4)5)26(33)24(18-21)28(6,7)8/h11-12,14-15,17-19,33H,9-10,13,16H2,1-8H3,(H,30,32)/b29-19+

InChI Key

VNDDHQIKXSGFQZ-VUTHCHCSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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